Chemical structure and properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide
Chemical structure and properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide
An In-Depth Technical Guide to N-(4-nitro-1H-pyrazol-5-yl)acetamide
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its metabolic stability and versatile substitution patterns have led to the development of numerous successful drugs.[1] This guide focuses on a specific, yet underexplored, member of this family: N-(4-nitro-1H-pyrazol-5-yl)acetamide . This molecule combines the biologically active pyrazole scaffold with a nitro group, a common pharmacophore in antimicrobial and anticancer agents, and an acetamide functionality, which can modulate physicochemical properties and receptor interactions.[2][3] This document provides a comprehensive overview of its synthesis, predicted properties, and potential applications for researchers in drug discovery and chemical biology.
Chemical Structure and Synthesis
The structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide is characterized by a five-membered pyrazole ring, substituted with a nitro group at the C4 position and an acetamide group at the C5 position.
Figure 1: Chemical structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide.
Proposed Synthesis Pathway
A logical and efficient synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide involves the acetylation of its precursor, 5-amino-4-nitro-1H-pyrazole. This reaction is a standard procedure for converting an amino group to an acetamide.[4][5]
Caption: Proposed synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide.
Experimental Protocol: Synthesis and Purification
This protocol details the acetylation of 5-amino-4-nitro-1H-pyrazole.
Materials:
-
5-amino-4-nitro-1H-pyrazole
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-4-nitro-1H-pyrazole in a suitable aprotic solvent like dichloromethane.
-
Reagent Addition: Slowly add an excess of acetic anhydride (typically 1.5 to 2 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]
Rationale for Experimental Choices:
-
Acetic Anhydride: A common and effective acetylating agent.
-
Pyridine: Acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
-
Aprotic Solvent: Prevents unwanted side reactions with the solvent.
-
Aqueous Workup: Removes excess reagents and byproducts.
-
Column Chromatography: A standard method for purifying organic compounds.[7]
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide.
| Property | Predicted Value |
| Molecular Formula | C₅H₅N₅O₃ |
| Molecular Weight | 183.13 g/mol |
| LogP | -0.5 |
| Topological Polar Surface Area | 123.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Predicted Spectroscopic Data
The structural features of N-(4-nitro-1H-pyrazol-5-yl)acetamide suggest the following characteristic spectroscopic data:
| Spectroscopy | Predicted Peaks and Assignments |
| ¹H NMR | - Pyrazole N-H: A broad singlet around 12-14 ppm. - Amide N-H: A singlet around 9-11 ppm. - Pyrazole C-H: A singlet around 8-9 ppm. - Acetyl CH₃: A singlet around 2.0-2.5 ppm.[8] |
| ¹³C NMR | - Amide C=O: A signal around 165-175 ppm. - Pyrazole Carbons: Signals in the aromatic region (110-150 ppm). - Acetyl CH₃: A signal around 20-30 ppm.[6] |
| IR (cm⁻¹) | - N-H Stretching: Broad bands around 3100-3400 cm⁻¹. - C=O Stretching (Amide I): A strong band around 1650-1700 cm⁻¹.[9] - N-H Bending (Amide II): A band around 1550-1600 cm⁻¹. - NO₂ Stretching: Strong asymmetric and symmetric bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[10] |
| Mass Spectrometry | - Molecular Ion (M⁺): An ion at m/z = 183. - Fragmentation: Loss of the acetyl group (M-43), loss of the nitro group (M-46), and other characteristic pyrazole ring fragmentations.[11][12] |
Potential Applications in Drug Discovery
The unique combination of a nitro group and an acetamide moiety on a pyrazole scaffold suggests several potential applications in drug discovery.
Caption: Potential therapeutic applications of N-(4-nitro-1H-pyrazol-5-yl)acetamide.
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Antimicrobial Activity: Nitro-heterocyclic compounds are well-known for their antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that damage cellular components.[2] The pyrazole ring itself is a common feature in many antimicrobial agents.[13]
-
Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents due to their ability to inhibit various kinases and other cellular targets involved in cancer progression.[14] The nitro group can also contribute to anticancer activity through mechanisms such as hypoxia-activated prodrugs.
-
Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[13] Further investigation could reveal if N-(4-nitro-1H-pyrazol-5-yl)acetamide possesses anti-inflammatory properties.
Safety and Handling
Caution: This section provides general safety guidelines. Always consult the specific Safety Data Sheet (SDS) for each chemical and follow all institutional safety protocols.
-
Nitro Compounds: Many nitro compounds are energetic and can be explosive. Handle with care and avoid heat, shock, and friction.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]
-
General Handling: Wear standard PPE, including a lab coat, gloves, and eye protection. Avoid inhalation of dust and vapors.
Conclusion
N-(4-nitro-1H-pyrazol-5-yl)acetamide is a promising, yet understudied, molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the known biological activities of its constituent pharmacophores make it an attractive target for further investigation. This guide provides a foundational understanding of its chemical nature and a roadmap for its synthesis and characterization, encouraging further exploration of its therapeutic potential.
References
-
Taylor & Francis. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
-
Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
-
Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
-
MDPI. (2024, October 15). Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Retrieved from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
-
PubMed. (2007, May 15). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
-
Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
-
PMC. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
-
Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
SOP for Water Reactive Compounds (Class I). (2022, February 14). Retrieved from [Link]
-
ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
-
MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]
-
PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]
-
ICSC 0209 - ACETIC ANHYDRIDE. (n.d.). Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of N-acetyl pyrazole and its analogues | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Retrieved from [Link]
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
PMC. (2022, December 3). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Retrieved from [Link]
-
PubMed. (n.d.). Acetylation of 5-amino-1H-[10][11][13]triazole revisited. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. nj.gov [nj.gov]
- 16. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
